molecular formula C15H13N3O B14142243 2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide CAS No. 369403-28-1

2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide

Cat. No.: B14142243
CAS No.: 369403-28-1
M. Wt: 251.28 g/mol
InChI Key: CBSORKRACOTIJW-JXMROGBWSA-N
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Description

2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a cyclopropyl group, and an indole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives, cyanoacrylamides, and cyclopropylamines.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the reaction of an indole derivative with a cyanoacrylamide in the presence of a base, followed by the addition of a cyclopropylamine to form the desired product.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include various functionalized derivatives of the original compound.

Scientific Research Applications

2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways, depending on the specific context of its use.

Comparison with Similar Compounds

2-Cyano-N-cyclopropyl-3-(1H-indol-3-yl)-acrylamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other cyanoacrylamides, cyclopropyl derivatives, and indole-containing molecules.

    Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

369403-28-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C15H13N3O/c16-8-10(15(19)18-12-5-6-12)7-11-9-17-14-4-2-1-3-13(11)14/h1-4,7,9,12,17H,5-6H2,(H,18,19)/b10-7+

InChI Key

CBSORKRACOTIJW-JXMROGBWSA-N

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N

Canonical SMILES

C1CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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